![molecular formula C17H21NO2 B304490 4-Methyl-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate](/img/structure/B304490.png)
4-Methyl-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate, also known as MATBD, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a cyclic compound that contains both a tricyclic and a benzene ring structure. The compound is known for its unique properties, including its ability to interact with various biological pathways.
Wirkmechanismus
The mechanism of action of 4-Methyl-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate is not fully understood, but it is believed to interact with various signaling pathways in cells. The compound has been shown to modulate the activity of several enzymes, including protein kinases and phosphatases. It also affects the expression of various genes involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in inflammation and tumor growth. It also affects the expression of various genes involved in cell proliferation and differentiation. The compound has been shown to induce apoptosis in cancer cells and to enhance the immune response in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methyl-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity levels, making it safe for use in animal studies. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-Methyl-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate. One area of interest is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's effects on different biological pathways and its potential use in the treatment of various diseases. Additionally, the development of new analogs of this compound may lead to the discovery of compounds with improved biological activities.
In conclusion, this compound is a unique compound that has several potential applications in scientific research. Its ability to interact with various biological pathways makes it a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand the compound's mechanism of action and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of 4-Methyl-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate involves several steps, including the formation of a tricyclic intermediate, followed by the addition of a benzoate group. The final compound is obtained through purification and isolation techniques. The synthesis of this compound has been optimized in recent years, resulting in higher yields and purity levels.
Wissenschaftliche Forschungsanwendungen
4-Methyl-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. The compound has been used in several studies to investigate its effects on different biological pathways, including the immune system, cell proliferation, and apoptosis.
Eigenschaften
Molekularformel |
C17H21NO2 |
---|---|
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
(4-methyl-4-azatricyclo[5.2.1.02,6]decan-10-yl) benzoate |
InChI |
InChI=1S/C17H21NO2/c1-18-9-14-12-7-8-13(15(14)10-18)16(12)20-17(19)11-5-3-2-4-6-11/h2-6,12-16H,7-10H2,1H3 |
InChI-Schlüssel |
QRLANBVHZBDWPP-UHFFFAOYSA-N |
SMILES |
CN1CC2C3CCC(C2C1)C3OC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CN1CC2C3CCC(C2C1)C3OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.